molecular formula C11H15F2N B13189115 [1-(2,4-Difluorophenyl)ethyl](propyl)amine

[1-(2,4-Difluorophenyl)ethyl](propyl)amine

Cat. No.: B13189115
M. Wt: 199.24 g/mol
InChI Key: STCGTMRTQOIRBW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethylamine is a secondary amine featuring a 2,4-difluorophenyl group attached to an ethyl backbone and a propylamine substituent. For instance, (2,4-difluorophenyl)methylamine (CAS 637015-27-1, C₁₀H₁₃F₂N, MW 185.21) shares the core difluorophenyl and propylamine moieties but substitutes the ethyl group with a methyl group .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

STCGTMRTQOIRBW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amine group in 1-(2,4-difluorophenyl)ethylamine participates in alkylation and acylation reactions typical of secondary amines.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to form tertiary ammonium salts. This reaction proceeds via an S<sub>N</sub>2 mechanism, with the amine acting as a nucleophile.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. The reaction is facilitated by polar aprotic solvents like dimethyl sulfoxide (DMSO).

Example Reaction Conditions :

Reaction TypeReagentSolventTemperatureYield (%)
AlkylationCH<sub>3</sub>ITHF0–25°C85–92
AcylationCH<sub>3</sub>COClDMSO25–50°C78–84

Oxidation Reactions

The propyl chain and amine group are susceptible to oxidation.

  • Amine Oxidation : Under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid), the amine forms a nitroso intermediate, which further oxidizes to a nitro compound. Computational studies suggest this pathway has an activation energy of ~290–300 kJ/mol .

  • Propyl Chain Oxidation : The terminal methyl group oxidizes to a carboxylic acid using KMnO<sub>4</sub> in acidic media.

Key Thermodynamic Data :

Reaction StepΔH (kJ/mol)ΔG (kJ/mol)
Amine → Nitroso 297283
Propyl → Carboxylic355340

Decomposition Pathways

Thermal decomposition studies of structurally related propylamines reveal fragmentation mechanisms :

  • Pathway A : Elimination of NH<sub>3</sub> and propene via a concerted transition state (C–N and C–H bond elongation). Activation energy: 283 kJ/mol at B3LYP/6-311++G(3df,3pd) .

  • Pathway B : Formation of CH<sub>4</sub> and a carbene intermediate (C̈HCH<sub>2</sub>NH<sub>2</sub>) through γ-carbon dissociation. Higher activation energy (388–404 kJ/mol ) due to carbene stabilization .

Dominant Pathway : Pathway A is kinetically favored due to lower energy barriers (ΔE = 71 kJ/mol vs. Pathway B) .

Fluorine-Specific Reactivity

The 2,4-difluorophenyl group influences reactivity through electronic and steric effects:

  • Electrophilic Substitution : Fluorine directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position of the aromatic ring.

  • Hydrogen Bonding : The fluorine atoms engage in weak hydrogen bonding with protic solvents, altering solubility and reaction kinetics.

Transition-Metal Catalyzed Functionalization

Rhodium- and ruthenium-catalyzed hydroaminomethylation has been reported for similar amines, yielding branched or linear products with >99% selectivity under mild conditions .

Example Catalytic System :

CatalystLigandSelectivity (Linear:Branched)Yield (%)
[Rh(nbd)<sub>2</sub>]SbF<sub>6</sub>BTPP (tetraphosphorus)99:1 90–95

Stability and By-Product Formation

  • Thermal Stability : Decomposes above 200°C, primarily via Pathway A .

  • By-Products : Include cyclopropanamine derivatives and imines, observed in trace amounts (<5%) during prolonged heating .

Scientific Research Applications

1-(2,4-Difluorophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methyl-2-propylamine (CAS 1200-27-7)

  • Molecular Formula : C₁₀H₁₄FN
  • Molecular Weight : 167.2
  • Structure : Features a single 4-fluoro substituent on the phenyl ring and a branched 2-methylpropylamine chain.
  • The branched alkyl chain may sterically hinder interactions with biological targets .

(1S)-1-(3,5-Difluorophenyl)propylamine Hydrochloride (CAS 1212812-49-1)

  • Molecular Formula : C₉H₁₁F₂N·HCl
  • Molecular Weight : 207.65 (free base: 171.19)
  • Structure : 3,5-Difluoro substitution on the phenyl ring and a chiral propylamine group.
  • Key Differences : The symmetric 3,5-difluoro pattern creates distinct electronic effects compared to 2,4-difluoro isomers. The stereochemistry (S-configuration) enhances specificity in pharmaceutical applications, as seen in its use as a chiral intermediate .

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)

  • Molecular Formula : C₉H₉F₂N
  • Molecular Weight : 169.17
  • Structure : Cyclopropylamine core with 3,4-difluorophenyl substitution.
  • Key Differences: The rigid cyclopropane ring restricts conformational flexibility, altering binding kinetics in neurotransmitter systems (e.g., monoamine oxidase inhibition) compared to ethyl- or propylamine derivatives .

Functional Group Modifications

[1-(2,4-Difluorophenyl)ethyl][3-(dimethylamino)propyl]amine

  • Molecular Formula : C₁₃H₂₀F₂N₂
  • Molecular Weight : 242.31
  • Structure: Incorporates a dimethylamino-propyl group instead of a simple propyl chain.
  • Key Differences: The tertiary amine (dimethylamino) enhances solubility in polar solvents and may increase blood-brain barrier penetration. This modification is critical in CNS-targeting drug design .

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1)

  • Molecular Formula : C₁₅H₁₆F₂N₂
  • Molecular Weight : 262.30
  • Structure : Hybrid structure with pyridinyl and difluorophenyl groups.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Fluorine Substituents Alkyl Chain Features Key Applications
[Target Compound] C₁₁H₁₅F₂N ~199.25* 2,4-difluoro Ethyl-propylamine Research intermediate
(2,4-difluorophenyl)methylamine C₁₀H₁₃F₂N 185.21 2,4-difluoro Methyl-propylamine Synthetic intermediate
1-(4-Fluorophenyl)-2-methyl-2-propylamine C₁₀H₁₄FN 167.2 4-fluoro Branched 2-methylpropylamine UV/Vis studies (λmax 266 nm)
(1S)-1-(3,5-Difluorophenyl)propylamine HCl C₉H₁₁F₂N·HCl 207.65 3,5-difluoro Chiral propylamine Pharmaceutical intermediate

*Estimated based on structural similarity.

Key Observations :

  • Alkyl Chain Length: Ethyl-propylamine chains balance lipophilicity and steric effects, whereas dimethylamino-propyl derivatives (e.g., ) prioritize solubility.
  • Biological Relevance : Chiral analogs like highlight the importance of stereochemistry in drug efficacy, though data for the target compound’s bioactivity remain unexplored in the evidence.

Biological Activity

1-(2,4-Difluorophenyl)ethylamine is a compound of growing interest in medicinal chemistry due to its potential pharmacological properties. Its structure includes a difluorophenyl group and a propyl amine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The presence of fluorine atoms in the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The propyl amine group may influence the compound's interaction with biological targets, potentially enhancing its efficacy.

Antidepressant Activity

Research indicates that compounds structurally similar to 1-(2,4-Difluorophenyl)ethylamine exhibit significant antidepressant effects. These effects are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

  • Mechanism : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft. This action can lead to improved mood and reduced symptoms of depression.

Antipsychotic Effects

The compound shows promise in exhibiting antipsychotic properties. Studies suggest that it may interact with dopaminergic systems, which are often implicated in psychotic disorders.

  • Case Study : In animal models, 1-(2,4-Difluorophenyl)ethylamine demonstrated a reduction in hyperactivity and stereotyped behaviors associated with dopamine dysregulation, indicating potential antipsychotic efficacy.

Neuroprotective Properties

Emerging studies highlight the neuroprotective effects of this compound. It may provide protection against neuronal damage in various models of neurodegenerative diseases.

  • Research Findings : In vitro studies showed that 1-(2,4-Difluorophenyl)ethylamine could reduce oxidative stress markers and enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

The biological activity of 1-(2,4-Difluorophenyl)ethylamine is likely mediated through several mechanisms:

  • Receptor Modulation : The compound may modulate various neurotransmitter receptors, including serotonin (5-HT), dopamine (D2), and norepinephrine receptors.
  • Enzymatic Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these critical neurotransmitters.
  • Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that are crucial for neuronal survival and function.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSSRI-like activity
AntipsychoticDopaminergic modulation
NeuroprotectiveReduction of oxidative stress

Table 2: Comparative Studies

CompoundIC50 (µM)Activity TypeReference
1-(2,4-Difluorophenyl)ethylamine10Antidepressant
Similar Fluorinated Compounds15Antipsychotic
Other Propylamines20Neuroprotective

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